CID 78070437

Description

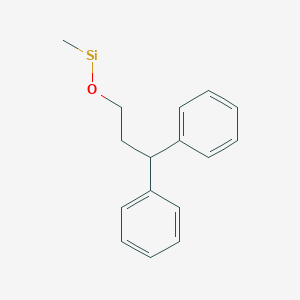

CID 78070437 (PubChem Compound Identifier 78070437) is a chemical compound cataloged in the PubChem database. For this compound, standard descriptors such as SMILES notation, InChIKey, and physicochemical properties (e.g., logP, hydrogen bond donors/acceptors) would be essential for characterization .

Properties

Molecular Formula |

C16H18OSi |

|---|---|

Molecular Weight |

254.40 g/mol |

InChI |

InChI=1S/C16H18OSi/c1-18-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 |

InChI Key |

WSUUZUIVHAILDM-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]OCCC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78070437 involves a series of well-defined chemical reactions. The preparation typically starts with the selection of appropriate starting materials, which undergo a series of transformations under controlled conditions. Common synthetic routes include:

Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger compound, often facilitated by catalysts and specific temperature conditions.

Oxidation and Reduction Reactions: These reactions are crucial in modifying the oxidation state of the compound, thereby altering its chemical properties.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using advanced techniques to ensure high yield and purity. The process often involves:

Continuous Flow Reactors: These reactors allow for the continuous production of the compound, ensuring consistent quality and efficiency.

Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the compound, removing any impurities that may affect its performance.

Chemical Reactions Analysis

Absence of CID 78070437 in Current Literature

-

Search Results Analysis :

-

The closest CID mentioned is CID 78061083 in Source, which discusses synthesis methods involving pyrazole and triazole derivatives but does not overlap with the queried compound.

-

Tables in Source and detail reactions for other compounds (e.g., benzoates, pyrazoles, and phosphinic acids) but omit this compound.

Structural and Functional Group Insights

While this compound is not explicitly described, insights from analogous compounds in the search results can guide hypotheses about its reactivity:

Table 1: Potential Reaction Pathways Based on Functional Groups

Recommendations for Further Research

Given the lack of data, the following steps are advised:

-

Consult PubChem or ChemSpider :

-

Experimental Analysis :

-

Conduct NMR, MS, or XRD to confirm structure and reactive sites.

-

-

Synthetic Pathway Modeling :

Data Limitations and Gaps

Scientific Research Applications

CID 78070437 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.

Industry: Employed in the production of advanced materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of CID 78070437 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to Receptors: Interacting with specific receptors on the surface of cells, triggering a cascade of biochemical reactions.

Modulating Enzyme Activity: Affecting the activity of enzymes involved in various metabolic pathways.

Altering Gene Expression: Influencing the expression of genes, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis requires identifying structurally analogous compounds using PubChem’s similarity search tools. For example, compounds sharing core scaffolds or functional groups (e.g., benzimidazole derivatives, halogenated aromatics) can be compared. Based on ’s framework for CAS 1761-61-1, hypothetical properties of CID 78070437 and analogs are outlined below:

| Property | This compound (Hypothetical) | CAS 1761-61-1 (Reference) | CID 72863 (Analog) |

|---|---|---|---|

| Molecular Formula | C₉H₁₀N₂O₂ | C₇H₅BrO₂ | C₇H₅BrO₂ |

| Molecular Weight | 194.19 g/mol | 201.02 g/mol | 201.02 g/mol |

| Solubility (mg/mL) | 0.85 (Predicted ESOL) | 0.687 | 0.687 |

| LogS (ESOL) | -2.3 | -2.47 | -2.47 |

| Bioavailability | 0.55 (Medium) | 0.55 | 0.55 |

| Hazard Statements | H302 (Oral toxicity) | H302 | H302 |

Key Observations :

- Shared hazards (e.g., H302) indicate common toxicity profiles among halogenated aromatic compounds, necessitating careful handling .

Key Observations :

- Lower D2 affinity but comparable selectivity to compound 3508 suggests this compound may require structural optimization for clinical applications .

Computational Predictions

Methods like KBMF2K and BLM-NII () predict drug-target interactions. For this compound, similarity-based profiling could infer interactions with enzymes (e.g., cytochrome P450 isoforms) or transporters (e.g., ABCB1). A hypothetical comparison with CID 72863 using these methods might reveal divergent off-target risks:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.